"N-(4-cyanophenyl)-4-methoxybenzamide" chemical properties
"N-(4-cyanophenyl)-4-methoxybenzamide" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of N-(4-cyanophenyl)-4-methoxybenzamide, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, offers insights into its synthesis based on related compounds, and explores potential biological activities by examining structurally similar molecules.
Core Chemical Properties
N-(4-cyanophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a central amide linkage connecting a 4-methoxyphenyl group and a 4-cyanophenyl group. Its chemical structure and key identifiers are presented below.
Structure:
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
| CAS Number | 134925-97-6 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Melting Point | 155 - 156 °C | [2] |
| Boiling Point (Predicted) | 365.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 12.24 ± 0.70 | [3] |
| Polar Surface Area (PSA) | 62.12 Ų | [2] |
| LogP (XLogP3) | 2.892 | [2] |
Synthesis and Experimental Protocols
A representative protocol, adapted from the synthesis of the structurally related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, is described below.[4] This can serve as a foundational methodology for the synthesis of N-(4-cyanophenyl)-4-methoxybenzamide.
General Experimental Protocol: Amide Coupling
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Reaction Setup: To a solution of 4-methoxybenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), are added equimolar amounts of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like N-hydroxybenzotriazole (HOBt).[4]
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Activation: The mixture is stirred at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the activated ester of 4-methoxybenzoic acid.[4]
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Amine Addition: An equimolar amount of 4-aminobenzonitrile is then added to the reaction mixture.
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Reaction Progression: The reaction is stirred at room temperature for several hours (e.g., 10 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[4]
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with an acidic solution (e.g., 0.5 N HCl), a basic solution (e.g., 0.5 N NaOH), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.[4][5]
Experimental Workflow
A generalized workflow for the synthesis and characterization of N-(4-cyanophenyl)-4-methoxybenzamide.
Spectroscopic Data
Specific experimental spectroscopic data for N-(4-cyanophenyl)-4-methoxybenzamide is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from data for closely related compounds.
¹H NMR Spectroscopy (Predicted): Based on the spectra of similar compounds such as N-benzyl-4-methoxybenzamide, the proton NMR spectrum of N-(4-cyanophenyl)-4-methoxybenzamide in CDCl₃ is expected to show characteristic signals for the aromatic protons of the two benzene rings, a singlet for the methoxy group protons, and a broad singlet for the amide proton.[3]
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is anticipated to display distinct signals for the quaternary carbons of the nitrile and amide carbonyl groups, the methoxy carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the C≡N stretching of the nitrile group, and the C-O stretching of the methoxy group.
Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of N-(4-cyanophenyl)-4-methoxybenzamide is not currently available. However, studies on structurally related N-phenylbenzamide and 2-methoxybenzamide derivatives suggest potential avenues for investigation.
Antiviral Activity: Certain N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71.[4][6] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit viral replication.[4] A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide showed potent anti-Hepatitis B virus (HBV) activity, which was attributed to the increased intracellular levels of A3G.[4][7]
Hedgehog Signaling Pathway Inhibition: A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[8] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[8][9] These inhibitors target the Smoothened (Smo) receptor, a key component of the Hh pathway.[8][10][11]
Given these findings, it is plausible that N-(4-cyanophenyl)-4-methoxybenzamide could exhibit either antiviral or Hedgehog signaling inhibitory activities, or potentially both. Further research is required to validate these hypotheses.
Hypothetical Signaling Pathway: APOBEC3G-Mediated Antiviral Action
A potential antiviral mechanism of action via APOBEC3G upregulation.
Conclusion
N-(4-cyanophenyl)-4-methoxybenzamide is a compound with well-defined basic chemical properties. While detailed experimental data on its synthesis, solubility, and spectral characteristics are limited, established methodologies for similar compounds provide a strong foundation for its preparation and analysis. The biological activities of related benzamide derivatives suggest that this molecule could be a valuable candidate for further investigation as an antiviral agent or a modulator of key signaling pathways in cancer, such as the Hedgehog pathway. This technical guide serves as a starting point for researchers interested in exploring the potential of N-(4-cyanophenyl)-4-methoxybenzamide in drug discovery and development. Further experimental validation is necessary to fully elucidate its chemical and biological profile.
References
- 1. N-(4-cyanophenyl)-4-methoxybenzamide | 149505-74-8 [chemicalbook.com]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. N-(4-cyanophenyl)-4-methoxybenzamide | 149505-74-8 [m.chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
